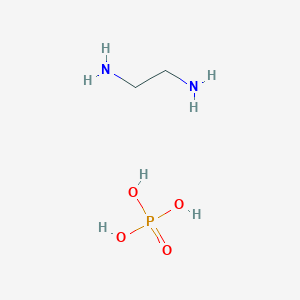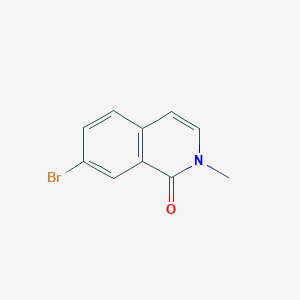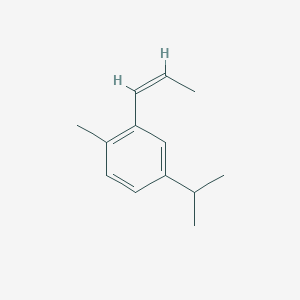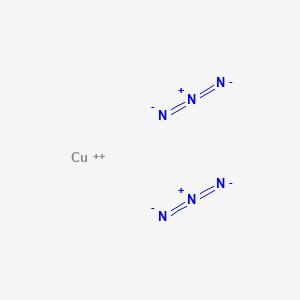
Copper azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper azide is a chemical compound that is used in various scientific research applications. It is a highly explosive compound and is used in the field of explosives and propellants. Copper azide is formed by the reaction between copper sulfate and sodium azide. This compound has been studied extensively due to its potential applications in various fields.
Mécanisme D'action
Copper azide is a highly explosive compound and is sensitive to heat, shock, and friction. The mechanism of action of copper azide involves the release of nitrogen gas upon detonation. The release of nitrogen gas produces a shock wave that can cause damage to surrounding structures.
Effets Biochimiques Et Physiologiques
Copper azide is a highly toxic compound and can cause severe health effects upon exposure. It can cause skin irritation, respiratory problems, and eye damage. It can also cause damage to the liver and kidneys upon ingestion.
Avantages Et Limitations Des Expériences En Laboratoire
Copper azide has several advantages as a primary explosive. It is highly sensitive and can be easily detonated with a small amount of energy. It is also highly stable and can be stored for long periods of time without degradation. However, copper azide is highly toxic and can pose a significant health risk to researchers working with it.
List of
Orientations Futures
1. The use of copper azide as a precursor for the synthesis of copper nanoparticles.
2. The development of safer and more effective primary explosives.
3. The use of copper azide as an antibacterial agent.
4. The study of the toxicological effects of copper azide on the environment.
5. The development of new methods for the synthesis of copper azide.
6. The study of the detonation properties of copper azide.
7. The use of copper azide in the field of nanotechnology for the synthesis of other nanoparticles.
8. The development of new applications for copper azide in the field of medicine.
9. The study of the mechanism of action of copper azide.
10. The development of new methods for the detection and analysis of copper azide.
Méthodes De Synthèse
Copper azide is synthesized by reacting copper sulfate with sodium azide. The reaction takes place in an aqueous solution and produces a precipitate of copper azide. The precipitate is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuSO4 + 2NaN3 → Cu(N3)2 + Na2SO4
Applications De Recherche Scientifique
Copper azide has been studied extensively due to its potential applications in various fields. It is used in the field of explosives and propellants as a primary explosive. It is also used in the field of nanotechnology as a precursor for the synthesis of copper nanoparticles. Copper azide has also been studied for its potential use in the field of medicine as an antibacterial agent.
Propriétés
Numéro CAS |
14215-30-6 |
|---|---|
Nom du produit |
Copper azide |
Formule moléculaire |
CuN6 |
Poids moléculaire |
147.59 g/mol |
Nom IUPAC |
copper;diazide |
InChI |
InChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1 |
Clé InChI |
SXHYOTRZGGGMEV-UHFFFAOYSA-N |
SMILES isomérique |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
SMILES canonique |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



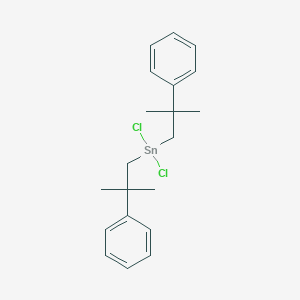
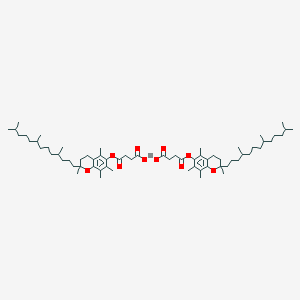
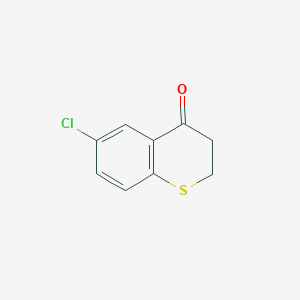
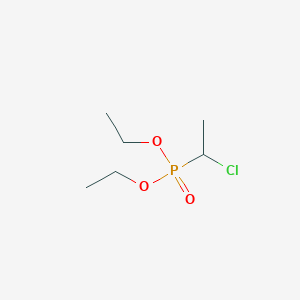
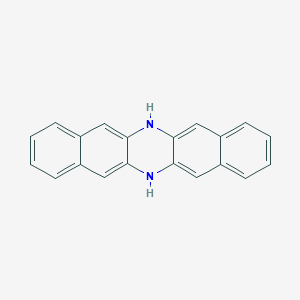

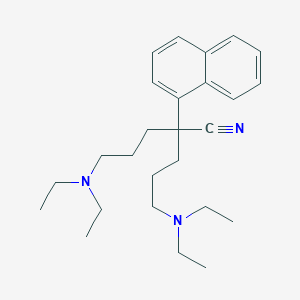
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)


